molecular formula C8H2F5N B13867327 3,4-Difluoro-5-(trifluoromethyl)benzonitrile

3,4-Difluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B13867327
M. Wt: 207.10 g/mol
InChI Key: PFFNEHMLICNKAD-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)benzonitrile is a high-value, multifunctional aromatic building block designed for advanced chemical synthesis and pharmaceutical research. Its structure incorporates both nitrile and trifluoromethyl functional groups on a difluorinated benzene ring, making it a versatile intermediate for constructing complex molecules. The compound is primarily used in agrochemical and pharmaceutical research to create compounds with enhanced biological activity, metabolic stability, and cell membrane permeability. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune a molecule's lipophilicity and electronic properties. Simultaneously, the nitrile group can act as a bioisostere or a versatile chemical handle for further transformations into amides, carboxylic acids, or tetrazoles. The specific 3,4-difluoro substitution pattern on the ring can be leveraged to influence the molecule's conformation and binding affinity to biological targets. This product is offered with comprehensive analytical data to ensure identity and purity. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are provided with a detailed Safety Data Sheet and must handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C8H2F5N

Molecular Weight

207.10 g/mol

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2F5N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H

InChI Key

PFFNEHMLICNKAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C#N

Origin of Product

United States

Preparation Methods

Multi-step Synthesis from Ortho-Fluoro Benzotrifluoride

A patented industrial process (CN101337911A) describes a five-step synthetic route starting from ortho-fluoro benzotrifluoride to prepare 3-fluoro-4-(trifluoromethyl)benzonitrile, a close analog structurally related to 3,4-difluoro-5-(trifluoromethyl)benzonitrile. This method provides a framework adaptable to the target compound’s synthesis.

Steps:

  • Nitration:
    Ortho-fluoro benzotrifluoride undergoes nitration using sulfuric acid and nitric acid at 0–150 °C to yield 3-trifluoromethyl-4-fluoronitrobenzene.
    Reaction conditions: Temperature control is crucial to avoid over-nitration.

  • Reduction:
    The nitro group is reduced to an amine using a reductive agent combination, typically iron powder and ammonium chloride in aqueous/alcoholic solvents. Catalysts such as palladium on carbon or metallic nickel may also be used.
    Outcome: 3-trifluoromethyl-4-fluoroaniline is obtained with high purity.

  • Bromination:
    Bromine in acetic acid brominates the amine at 0–60 °C to form 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.

  • Diazotization and Amine Removal:
    The amine is converted to a diazonium salt using sodium nitrite under acidic conditions (20–55 °C), then reduced to replace the amine with bromine, yielding 3-fluoro-4-bromotrifluoromethylbenzene.

  • Substitution with Cyanide:
    The bromine is substituted by a cyano group using metal cyanides (cuprous cyanide, potassium cyanide, or sodium cyanide) in polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) at 60–250 °C.
    Result: 3-fluoro-4-(trifluoromethyl)benzonitrile is obtained with yields around 54–68% and purity above 94% (GC analysis).

Table 1: Reaction Conditions and Yields for Each Step

Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Nitration H2SO4, HNO3 0–150 Not specified High Controlled to avoid overreaction
Reduction Fe powder + NH4Cl, solvents (H2O, MeOH, EtOH) Ambient High High Catalysts Pd/C or Ni optional
Bromination Br2 + Acetic acid 0–60 Not specified High Selective bromination
Diazotization NaNO2, acidic medium + reductive agent (hypophosphorous acid) 20–55 68 94.1 Diazotization and amine removal
Cyanide substitution CuCN, KCN, or NaCN in NMP, DMSO, or DMF 60–250 54 98.2 Reflux for ~7 hours

This method is industrially viable due to mild reaction conditions, accessible raw materials, and good yields with high purity. It can be adapted for the synthesis of this compound by appropriate substitution patterns.

Direct Fluorination of Dichlorobenzonitrile

Another approach relevant to difluorobenzonitriles involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent (Patent CN108409605B).

Key Features:

  • Uses a polar aprotic solvent such as 1,3-dimethylimidazolidinone (DMI), sulfolane, or N-methylpyrrolidone.
  • Reaction involves reflux with anhydrous potassium fluoride and a dehydration solvent (e.g., toluene) to remove water.
  • Addition of a catalyst bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, dispersing agent PEG6000, and reducing agent sodium metabisulfite.
  • Reaction temperature is maintained between 190–220 °C for 4–5 hours.
  • The process achieves a high molar yield (~89.5%) and purity (>99%) of 3,4-difluorobenzonitrile.

Though this patent specifically addresses 3,4-difluorobenzonitrile, the fluorination strategy and reaction conditions provide valuable insights for synthesizing this compound, especially for introducing fluorine atoms in aromatic rings with nitrile substituents.

Research Insights on Fluorination and Trifluoromethylation

Recent research (He, 2023) on trifluoromethylated aromatic compounds highlights the challenges and mechanisms in fluorination and trifluoromethylation reactions, including:

  • The tendency of α-(trifluoromethyl)styrenes to undergo β-fluoride elimination.
  • Multiple reaction pathways such as defluorinative addition/elimination and hydroamination.
  • The need for controlled reaction conditions to avoid undesired defluorination.

These insights underscore the importance of carefully selecting reaction conditions and reagents to preserve the trifluoromethyl group and achieve selective fluorination in the target molecule.

Summary and Recommendations

Preparation of this compound can be effectively achieved by:

  • Employing a multi-step synthesis starting from ortho-fluoro benzotrifluoride or related intermediates involving nitration, reduction, bromination, diazotization, and cyanide substitution.
  • Utilizing direct fluorination of dichlorobenzonitrile derivatives with potassium fluoride under high-temperature conditions in polar aprotic solvents.
  • Optimizing reaction conditions such as temperature, solvent choice, and reagent purity to maximize yield and product purity.
  • Considering the mechanistic insights from recent fluorination studies to avoid defluorination and maintain trifluoromethyl integrity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3,4-Difluoro-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,4-difluoro-5-(trifluoromethyl)benzonitrile with related fluorinated benzonitriles:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Purity Key Substituents Reference
This compound C₈H₂F₅N 207.10 (inferred) Clear liquid ≥99.7% 3-F, 4-F, 5-CF₃
3-Fluoro-5-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 Light yellow liquid High 3-F, 5-CF₃
2-Fluoro-5-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 Not specified High 2-F, 5-CF₃
4-Fluoro-3-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 Not specified High 4-F, 3-CF₃
2,4-Difluoro-5-nitrobenzonitrile C₇H₂F₂N₂O₂ 200.10 Solid ≥95% 2-F, 4-F, 5-NO₂

Key Observations :

  • Fluorine Position Impact : The position of fluorine substituents significantly influences reactivity and intermolecular interactions. For example, 2-fluoro-5-(trifluoromethyl)benzonitrile forms hydrophobic interactions in ligand-receptor systems, while 3-fluoro analogs are used in synthesizing indolocarbazoles .
  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electron withdrawal, stabilizing intermediates in nucleophilic substitution reactions. This property is critical in agrochemical and pharmaceutical synthesis .
  • Purity and Applications : High-purity derivatives like this compound (≥99.7%) are prioritized in industrial settings for reproducibility in synthetic pathways .
Role in Pharmaceutical Intermediates
  • 3-Fluoro-5-(trifluoromethyl)benzonitrile : Used as a precursor in selective androgen receptor modulators (SARMs) and other bioactive molecules. Its liquid state facilitates solubility in organic solvents .
  • 2-Fluoro-5-(trifluoromethyl)benzonitrile : Key in synthesizing indolocarbazole derivatives via nucleophilic aromatic substitution, yielding high-purity products (>95%) .
Ligand Interactions
  • 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB): Forms hydrogen bonds with ARG 372 and hydrophobic interactions in estrogen-related receptor alpha (ERRα) ligand binding, demonstrating the importance of trifluoromethyl and fluorine positioning in drug design .

Stability and Industrial Relevance

  • Thermal Stability: Fluorinated benzonitriles generally exhibit high thermal stability due to strong C-F bonds. For example, 2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile has a boiling point of 332.6°C, making it suitable for high-temperature reactions .
  • Regulatory Considerations: Compounds like 4-amino-2-(trifluoromethyl)benzonitrile are monitored for impurities (<0.1%) in pharmacopeial standards, emphasizing the need for rigorous quality control in fluorinated intermediates .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₂F₅N. The compound features:

  • Two fluorine atoms at the 3 and 4 positions on the benzene ring.
  • A trifluoromethyl group at the 5 position.

This configuration enhances the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases binding affinity and selectivity towards biological targets, making it a candidate for drug development.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that fluorinated compounds often exhibit enhanced inhibition of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. The unique structure of this compound allows it to potentially modulate PDE activity, affecting processes such as inflammation and cancer progression .

Receptor Modulation

The compound has also been investigated for its role as a receptor modulator. Its fluorinated structure may enhance interactions with specific receptors involved in various physiological processes, including neurotransmission and immune responses. This property makes it a valuable candidate for developing therapeutics targeting diseases like asthma or cancer.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)benzonitrile Lacks difluoromethyl groupSimpler structure without additional fluorination
3-(Trifluoromethyl)benzonitrile Trifluoromethyl group in a different positionDifferent regioisomeric configuration
4-Difluoromethylbenzonitrile Lacks trifluoromethyl groupOnly one type of fluorination

This compound stands out due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties not found in the other compounds listed.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it showed promising results against hepatocellular carcinoma (HCC) cells, suggesting its potential in cancer therapy .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. It has been shown to inhibit pro-inflammatory cytokine release in experimental models, indicating its utility in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 3,4-difluoro-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and trifluoromethylation of benzonitrile precursors. Key steps include:

  • Electrophilic aromatic substitution using fluorine gas or fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Trifluoromethylation via copper-mediated coupling with CF₃ sources (e.g., TMSCF₃) or halogen exchange (Halex reaction) .
  • Yield optimization : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., Pd/Cu systems) critically affect efficiency. Side products like dehalogenated derivatives may form if reducing agents are present .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC-MS : Detects impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient (retention time ~6.5 min under conditions similar to bicalutamide analysis) .
  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ -60 to -70 ppm for CF₃ groups; distinct shifts for ortho/meta fluorines) .
  • X-ray crystallography : Resolves positional isomerism of substituents, as seen in comparative studies of trifluoromethylbenzonitrile analogs .

Advanced: How do substituent positions (e.g., fluorine, CF₃) influence reactivity in cross-coupling reactions?

  • Steric and electronic effects : The 3,4-difluoro-5-CF₃ arrangement creates electron-deficient aromatic rings, favoring Suzuki-Miyaura couplings with electron-rich boronic acids.
  • Ortho-fluorine enhances oxidative stability but may hinder nucleophilic substitution due to steric crowding .
  • Comparative data : Substitution at the 5-position (CF₃) vs. 4-position (e.g., in 4-CF₃ analogs) alters regioselectivity in Pd-catalyzed reactions .

Advanced: What mechanistic insights explain contradictory reports on hydrolysis rates under basic conditions?

  • pH-dependent pathways : Under mild base (pH 9–10), the nitrile group hydrolyzes to amide; strong base (pH >12) yields carboxylic acid.
  • Fluorine substituents : Electron-withdrawing groups accelerate hydrolysis, but steric hindrance from 3,4-difluoro groups can slow it, causing discrepancies in literature .
  • Mitigation : Controlled kinetics studies using in situ IR or ¹⁹F NMR are recommended to resolve contradictions .

Advanced: How can computational modeling predict biological activity or metabolic stability?

  • DFT calculations : Evaluate electron density maps to predict sites of cytochrome P450-mediated metabolism (e.g., para to CF₃ is a common oxidation site) .
  • Molecular docking : Simulate interactions with target proteins (e.g., androgen receptors, as seen in SARMs research) to prioritize derivatives for synthesis .
  • QSAR models : Correlate logP (calculated ~2.8) with membrane permeability for lead optimization .

Advanced: How should researchers address contradictions in reported biological activity across studies?

  • Control variables : Standardize assay conditions (e.g., cell line, solvent/DMSO concentration), as trifluoromethyl groups exhibit solvent-dependent aggregation .
  • Metabolite profiling : Use LC-MS to identify active/degraded species, as nitro-reduction or demethylation may occur in vivo .
  • Structural analogs : Compare with 3-chloro-2-fluoro-5-CF₃ derivatives, which show altered potency due to halogen electronegativity differences .

Basic: What are common pitfalls in quantifying trace impurities via HPLC?

  • Column selection : Use a phenyl-hexyl stationary phase to separate positional isomers (e.g., 3,4-difluoro vs. 2,5-difluoro byproducts) .
  • Detection limits : UV at 254 nm may miss non-aromatic impurities; supplement with charged aerosol detection (CAD) for comprehensive analysis .
  • Internal standards : Spiking with 4-amino-2-CF₃-benzonitrile (retention time ~3.0 min) improves accuracy for low-abundance species .

Advanced: What strategies enhance the compound’s stability in aqueous buffers for biological assays?

  • Lyophilization : Store as a lyophilized powder and reconstitute in tert-butanol/water mixtures to minimize hydrolysis .
  • pH control : Buffers at pH 6–7 (e.g., phosphate) reduce nitrile reactivity compared to Tris-based systems .
  • Antioxidants : Add 0.1% BHT to prevent radical-mediated degradation, especially under light exposure .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
  • Catalyst recycling : Use magnetic Fe₃O₄-supported Pd catalysts for trifluoromethylation, achieving >90% recovery over five cycles .
  • Waste reduction : Employ flow chemistry to minimize halogenated byproducts and improve atom economy .

Advanced: What role does the compound play in designing photoaffinity probes for target identification?

  • Photo-crosslinking : Incorporate diazirine or benzophenone groups at the 4-position, leveraging the electron-deficient ring for UV activation .
  • Click chemistry : Attach alkyne handles via Sonogashira coupling for subsequent bioconjugation with azide-tagged fluorophores .
  • Validation : Confirm probe specificity using competitive binding assays with unlabeled 3,4-difluoro-5-CF₃-benzonitrile .

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